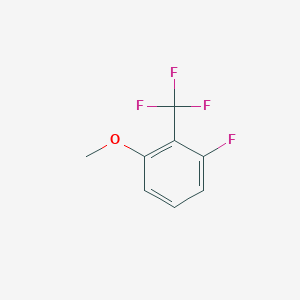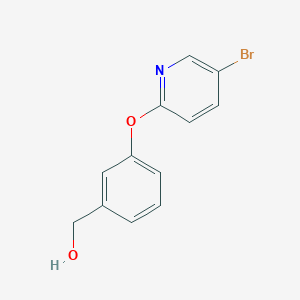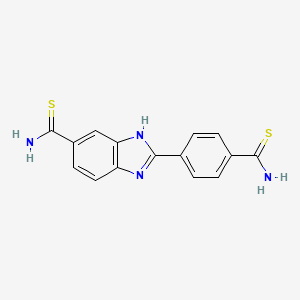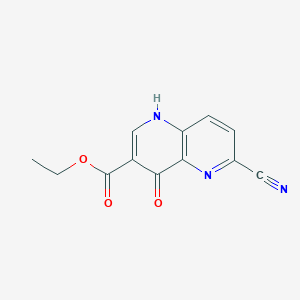
(4-(5-Bromopyridin-3-yl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine,4-(5-bromo-3-pyridinyl) is a chemical compound with the molecular formula C12H11BrN2 It is characterized by the presence of a benzenemethanamine group substituted with a 5-bromo-3-pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine,4-(5-bromo-3-pyridinyl) typically involves the coupling of a benzenemethanamine derivative with a brominated pyridine compound. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine,4-(5-bromo-3-pyridinyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanamine oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Benzenemethanamine,4-(5-bromo-3-pyridinyl) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of Benzenemethanamine,4-(5-bromo-3-pyridinyl) involves its interaction with specific molecular targets. The bromine substituent can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, affecting the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine,4-(3-pyridinyl): Lacks the bromine
Properties
Molecular Formula |
C12H11BrN2 |
|---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
[4-(5-bromopyridin-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H11BrN2/c13-12-5-11(7-15-8-12)10-3-1-9(6-14)2-4-10/h1-5,7-8H,6,14H2 |
InChI Key |
IZZIGXVJBQIXII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine](/img/structure/B12840389.png)
![[3-(Methylamino)thietan-3-yl]methanol](/img/structure/B12840391.png)

